1,3-Dimethyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-imine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,5-dimethyl-4-propan-2-ylidenepyrazol-3-imine |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-6(3)10-11(4)8(7)9/h9H,1-4H3 |
InChI Key |
OCAFHXKZPSDANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N)C1=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Amino-1,3-dimethylpyrazole Derivatives with Isopropylidene Precursors
A key method involves the reaction of 4-amino-1,3-dimethylpyrazole derivatives with isopropylidene-containing aldehydes or ketones under mild conditions to form the imine linkage. This approach is supported by analogous syntheses where amino-pyrazoles react with aldehydes to yield imines with high selectivity and yields.
- Reaction conditions: Typically conducted in anhydrous solvents such as methanol or ethanol under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Catalysts: Acid catalysts or molecular sieves may be used to drive the condensation and remove water, improving yield.
- Temperature: Room temperature to moderate heating (25–80 °C) over several hours to days depending on reactivity.
Reduction of Nitro-Substituted Pyrazoles Followed by Imine Formation
Another route involves the reduction of 4-nitro-3,5-disubstituted pyrazoles to the corresponding 4-amino derivatives using iron powder or catalytic hydrogenation. The resulting amino-pyrazoles then undergo condensation with isopropylidene precursors to form the target imine.
- Reduction step: Iron powder in acidic medium or catalytic hydrogenation (e.g., Pd/C under H2 atmosphere).
- Subsequent condensation: Amino-pyrazole reacts with isopropylidene aldehydes or ketones to form the imine.
- Yields: Moderate to good yields (35–61%) reported, with improvements upon dehydration techniques such as molecular sieves.
Cycloaddition and Domino Reactions for Pyrazole-Imine Derivatives
Advanced synthetic strategies include domino double 1,3-dipolar cycloaddition reactions involving nitrile imines and Erlenmeyer thioazlactones, leading to pyrazole-imine frameworks. Although this method is more complex, it provides access to structurally diverse pyrazolyl-imines with excellent yields.
- Key reagents: Hydrazonoyl chlorides, nitrile imines, and thioazlactones.
- Mechanism: Cycloaddition followed by elimination of small molecules (CO, phenylmethanthiol).
- Advantages: Fast access to diverse pyrazole-imine derivatives with confirmed structures by X-ray crystallography.
Experimental Data Summary
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of amino-pyrazole | 4-amino-1,3-dimethylpyrazole + isopropylidene aldehyde, MeOH, argon, RT-80 °C | 35–61 | Yield improved by molecular sieves dehydration; mild conditions; selective imine formation |
| Reduction + condensation | 4-nitro-3,5-disubstituted pyrazole + Fe powder (reduction), then condensation with isopropylidene aldehyde | 35–61 | Reduction step critical; followed by imine formation; moderate to good yields |
| Domino 1,3-dipolar cycloaddition | Hydrazonoyl chlorides + Erlenmeyer thioazlactones, Et3N base | Excellent | Provides diverse pyrazolyl-imines; confirmed by X-ray crystallography |
Detailed Research Findings
The condensation of 4-amino-3,5-disubstituted pyrazoles with aldehydes bearing isopropylidene groups proceeds smoothly under inert atmosphere, yielding the imine with characteristic IR absorption bands for N–H and C=N stretching vibrations, confirming imine formation and pyrazole ring integrity. The pyrazole ring remains planar with extensive π-electron delocalization, as evidenced by bond length analyses from crystallographic data.
Reduction of nitro-pyrazoles to amino-pyrazoles using iron powder is a reliable method, avoiding harsh conditions. The subsequent condensation step benefits from molecular sieves to remove water, shifting equilibrium toward imine formation and improving yields.
Domino cycloaddition reactions offer a rapid synthetic route to pyrazolyl-imines with functional diversity. The reaction mechanism involves nitrile imine intermediates reacting with thioazlactones, followed by elimination steps to yield the imine-substituted pyrazole. This method is advantageous for synthesizing complex derivatives with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated pyrazole ring.
Scientific Research Applications
1,3-Dimethyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 34 ():
- Structure: 1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-methyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-one.
- Key Differences: Substituted with a triazinoindole group at position 1. Contains a pyrazol-5(4H)-one (keto) group instead of an imine.
- Synthesis : Derived from the reaction of pyrazol-5-one with acetone under reflux, forming the propan-2-ylidene group .
- Properties: High melting point (360–361°C) due to strong intermolecular interactions. NMR shows two methyl groups at 1.87 ppm (propan-2-ylidene) and a singlet for the triazinoindole protons .
Compound 33 ():
- Structure: 1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one.
- Key Differences :
- Lacks the propan-2-ylidene group (has CH₂ instead).
- Properties :
3-Phenyl-4-(substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones ():
Physicochemical Properties
| Compound | Melting Point (°C) | Key NMR Shifts (ppm) | Functional Groups |
|---|---|---|---|
| Target Compound (Imine) | Not reported | Expected CH₃ (1.8–2.3) | Imine (C=N), Propan-2-ylidene |
| Compound 34 (Pyrazol-5-one) | 360–361 | 1.87 (CH₃, propan-2-ylidene) | C=O, Propan-2-ylidene |
| Compound 33 (Pyrazol-5-one) | 239–240 | 2.29 (CH₃), 2.92 (CH₂) | C=O |
| 3-Phenyl derivatives | 180–220 | 7.2–7.8 (ArH) | C=O, Hydrazono (N=N) |
Biological Activity
1,3-Dimethyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-imine is a pyrazole derivative notable for its unique structural features, including two methyl groups and a propan-2-ylidene substituent. The presence of an imine group enhances its reactivity and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key features include:
- Five-membered ring containing two nitrogen atoms.
- Imine functional group that is prone to nucleophilic attack, influencing its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related study evaluated various pyrazole derivatives, revealing that compounds similar to this compound showed promising results against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Compound 7b | 0.22 - 0.25 | Bactericidal |
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The specific biological activities of this compound may vary based on structural modifications but generally align with the pharmacological profile of other pyrazoles known for analgesic and antipyretic properties .
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors associated with inflammation and microbial growth. Interaction studies focusing on binding affinities with biological targets are critical to elucidating these mechanisms. Such studies help identify how structural features influence biological activity .
Study 1: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds effectively inhibited biofilm formation and exhibited bactericidal properties against clinically relevant strains .
Study 2: Anti-inflammatory Assessment
Another study explored the anti-inflammatory potential of pyrazole derivatives in animal models. Results showed significant reductions in inflammatory markers when treated with compounds similar to this compound . This suggests a potential therapeutic application in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Dimethyl-4-(propan-2-ylidene)-1H-pyrazol-5(4H)-imine?
- Methodology : The compound can be synthesized via condensation reactions using a 1,5-diarylpyrazole core template. Key steps include:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., glacial acetic acid or NHOAc at 108°C) .
- Step 2 : Introduction of the propan-2-ylidene group via Wittig or Horner-Wadsworth-Emmons reactions using appropriate phosphonium ylides .
- Example Protocol :
Reagents: NH\(_4\)OAc (2.0 equiv.), glacial AcOH, reflux at 108°C.
Yield: \~60–75% (based on analogous pyrazole syntheses) [[9]].
Q. How is the purity and structural integrity of this compound verified?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy :
- H/C NMR : Key signals include imine protons (δ 8.2–8.5 ppm) and quaternary carbons (δ 150–160 ppm) .
- FTIR : Stretching vibrations for C=N (1650–1680 cm) and C=C (1600–1620 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- Temperature Control : Gradual heating (0°C → 60°C) minimizes side reactions during phosphorylation (e.g., POCl/DMF) .
- Solvent Selection : Ethanol/water (4:1 v/v) enhances solubility of intermediates during cyclization .
- Catalysis : Lewis acids (e.g., ZnCl) may accelerate imine formation .
- Case Study :
- Optimizing Appel salt reactions with aminopyridines increased yields by 20% when using triethylamine as a base .
Q. What computational methods are used to predict the compound’s reactivity or binding affinity?
- Methodology :
- Docking Studies : AutoDock Vina or Schrödinger Suite for assessing interactions with biological targets (e.g., kinases) .
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to analyze electron density at the imine moiety .
- Example Finding :
- The propan-2-ylidene group exhibits high electrophilicity (Fukui = 0.45), favoring nucleophilic attack .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for similar pyrazole derivatives?
- Case Example :
- Conflict : Yields for NHOAc-mediated cyclization range from 50% (unoptimized) to 80% (optimized).
- Resolution :
- Factor 1 : Purity of starting materials (≥98% vs. 90%) impacts efficiency .
- Factor 2 : Stirring rate (500 rpm vs. 200 rpm) improves mixing in viscous AcOH .
- Recommendation : Standardize protocols using Table 1 (below) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
